![molecular formula C17H16FNO B2763240 (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime CAS No. 338416-04-9](/img/structure/B2763240.png)
(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime
Descripción general
Descripción
(4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime is a complex organic compound characterized by the presence of a fluorophenyl group, a methylphenyl group, and a cyclopropyl ring attached to a methanone oxime
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime typically involves multiple steps:
Formation of the Cyclopropyl Ketone: The initial step involves the formation of the cyclopropyl ketone intermediate. This can be achieved through the reaction of 4-methylphenylmagnesium bromide with cyclopropylcarbonyl chloride under anhydrous conditions.
Introduction of the Fluorophenyl Group:
Oximation: The final step is the conversion of the ketone to the oxime. This is typically done by reacting the ketone with hydroxylamine hydrochloride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxime group, leading to the formation of nitroso derivatives.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its structural features make it a useful tool for investigating the binding sites and activity of various biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and nanotechnology.
Mecanismo De Acción
The mechanism of action of (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The aromatic rings and cyclopropyl group contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chlorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime
- (4-Bromophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime
- (4-Methoxyphenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime
Uniqueness
Compared to its analogs, (4-Fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone oxime exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, binding interactions, and overall stability. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with enhanced properties.
Propiedades
IUPAC Name |
(NZ)-N-[(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-11-2-4-12(5-3-11)15-10-16(15)17(19-20)13-6-8-14(18)9-7-13/h2-9,15-16,20H,10H2,1H3/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEWOZJNPFNNIR-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=NO)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2CC2/C(=N/O)/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601328172 | |
| Record name | (NZ)-N-[(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666471 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338416-04-9 | |
| Record name | (NZ)-N-[(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601328172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-3-fluorobenzamide](/img/structure/B2763158.png)
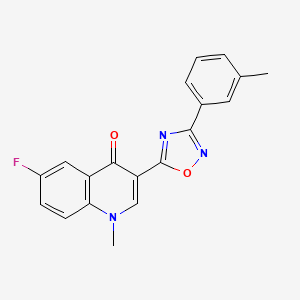
![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate](/img/structure/B2763165.png)
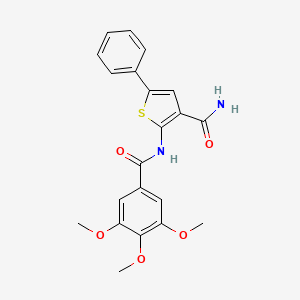
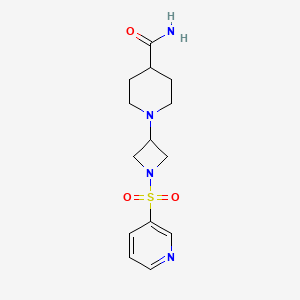
![2-methyl-5-(2,3,4-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2763168.png)
![6'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2763169.png)
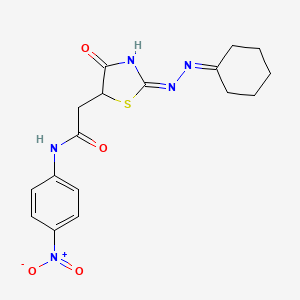
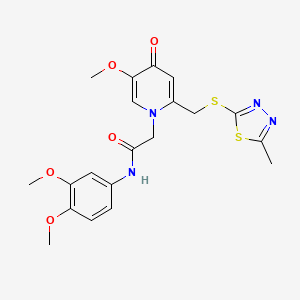
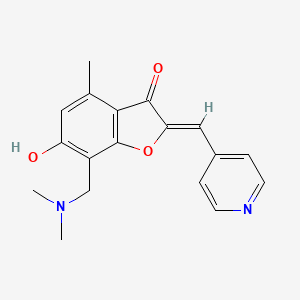
![2-[(2,4-Dimethoxyphenyl)methylamino]-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B2763174.png)
![N-(5-{[(4-bromophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2763176.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]cyclopentanecarboxamide](/img/structure/B2763177.png)

